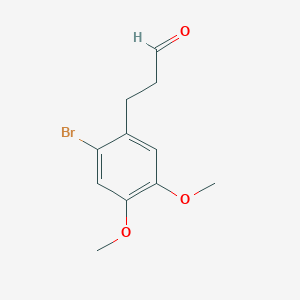![molecular formula C18H13F2N3OS B12630151 (7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one](/img/structure/B12630151.png)
(7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3,5]thiadiazines. This compound is characterized by the presence of fluorine atoms on both the benzylidene and phenyl rings, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one typically involves the following steps:
Formation of the imidazo[2,1-b][1,3,5]thiadiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorobenzylidene group: This step involves the condensation of the imidazo[2,1-b][1,3,5]thiadiazine core with 4-fluorobenzaldehyde under basic conditions to form the desired (7Z)-isomer.
Introduction of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using 2-fluorophenyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.
Reduction: Reduction reactions can occur at the imidazo ring, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorine atoms on the benzylidene and phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.
Reduction: Reduced derivatives with dihydroimidazo rings.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atoms.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties due to the presence of fluorine atoms.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry:
- Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and specificity. The compound may exert its effects through the modulation of signaling pathways or inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
4,4’-Difluorobenzophenone: An organic compound with similar fluorine substitution patterns.
Bis(4-fluorophenyl)methanone: Another compound with fluorine atoms on phenyl rings.
Uniqueness:
- The unique imidazo[2,1-b][1,3,5]thiadiazine core structure sets it apart from other fluorinated compounds.
- The specific arrangement of fluorine atoms and the (7Z)-configuration contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H13F2N3OS |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
(7Z)-3-(2-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-2,4-dihydroimidazo[2,1-b][1,3,5]thiadiazin-6-one |
InChI |
InChI=1S/C18H13F2N3OS/c19-13-7-5-12(6-8-13)9-15-17(24)23-10-22(11-25-18(23)21-15)16-4-2-1-3-14(16)20/h1-9H,10-11H2/b15-9- |
InChI-Schlüssel |
JIIYRGTUQVOLBG-DHDCSXOGSA-N |
Isomerische SMILES |
C1N(CSC2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)N21)C4=CC=CC=C4F |
Kanonische SMILES |
C1N(CSC2=NC(=CC3=CC=C(C=C3)F)C(=O)N21)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


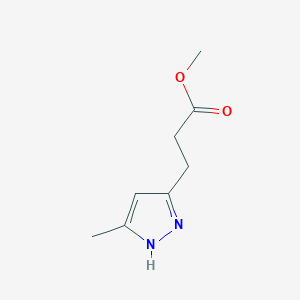
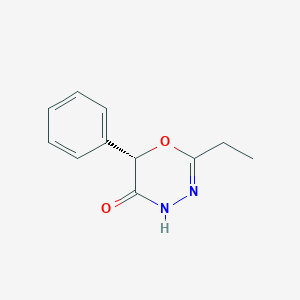
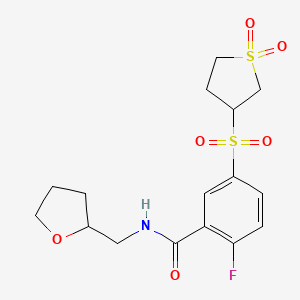
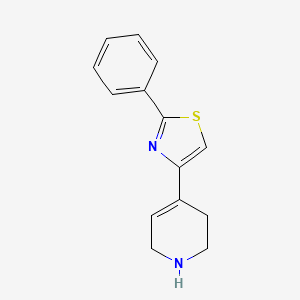
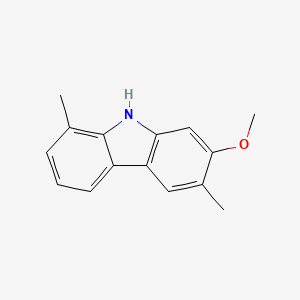
![2-(Pyridin-2-yl)ethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630101.png)
![1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-](/img/structure/B12630102.png)
![6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12630106.png)

![Methyl 3-[(prop-2-en-1-yl)amino]butanoate](/img/structure/B12630115.png)
![Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate](/img/structure/B12630119.png)
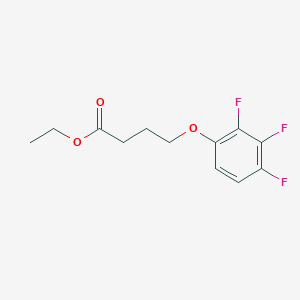
![4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine)](/img/structure/B12630132.png)
